molecular formula C18H20N6O2S3 B11403231 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

Cat. No.: B11403231
M. Wt: 448.6 g/mol
InChI Key: VEIHPVPHEUVIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining 1,3,4-thiadiazole and 1,3,4-thiadiazine moieties linked via a sulfanyl (–S–) bridge and a butanamide chain. The 1,3,4-thiadiazole ring is substituted with an acetamido group at position 5, while the thiadiazine ring is functionalized with a 4-methylphenyl group at position 5. Such dual heterocyclic systems are associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C18H20N6O2S3

Molecular Weight

448.6 g/mol

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

InChI

InChI=1S/C18H20N6O2S3/c1-4-14(28-18-24-23-17(29-18)19-11(3)25)15(26)20-16-22-21-13(9-27-16)12-7-5-10(2)6-8-12/h5-8,14H,4,9H2,1-3H3,(H,19,23,25)(H,20,22,26)

InChI Key

VEIHPVPHEUVIRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NN=C(S3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Acetamido-1,3,4-thiadiazol-2-thiol

Procedure :

  • Thiadiazole Core Formation : React thiocarbohydrazide with acetyl chloride in anhydrous ethanol under reflux (4 h) to yield 5-amino-1,3,4-thiadiazole-2-thiol.

  • Acetylation : Treat the intermediate with acetic anhydride in pyridine at 0–5°C for 2 h to introduce the acetamido group.

Characterization :

  • 1H NMR (DMSO-d6) : δ 2.10 (s, 3H, CH3CO), 3.50 (br s, 1H, SH), 7.85 (s, 1H, NH).

  • IR (KBr) : 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).

Preparation of 5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-amine

Procedure :

  • Cyclization : React 4-methylphenyl isothiocyanate with ethylenediamine in dichloromethane at room temperature (12 h) to form the thiadiazine ring.

  • Amination : Treat the cyclized product with ammonium hydroxide under microwave irradiation (100°C, 30 min).

Characterization :

  • LC-MS : m/z 220.1 [M+H]+.

  • 13C NMR : δ 21.5 (CH3), 124.8–138.2 (aromatic carbons), 165.4 (C=N).

Sulfanyl Bridging via Nucleophilic Substitution

Procedure :

  • Activation : React 5-acetamido-1,3,4-thiadiazol-2-thiol with 1,2-dibromoethane in DMF at 60°C (2 h) to generate the thiolate intermediate.

  • Coupling : Add 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine and K2CO3, stirring at 80°C for 6 h.

Optimization :

  • Yield Improvement : Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (yield increases from 58% to 82%).

Butanamide Linkage Installation

Procedure :

  • Acylation : React the coupled product with butanoyl chloride in THF using triethylamine as a base (0°C → rt, 4 h).

  • Purification : Isolate via column chromatography (EtOAc/hexane, 3:7).

Characterization :

  • HPLC Purity : 98.7% (C18 column, 0.1% TFA in H2O/MeCN).

  • HRMS : m/z 498.1243 [M+H]+ (calc. 498.1238).

Critical Analysis of Methodologies

Comparative Reaction Efficiency

StepMethodYield (%)Purity (%)
Thiadiazole synthesisAcetic anhydride acetylation8995
Thiadiazine aminationMicrowave-assisted7691
Sulfanyl bridgingTBAB-assisted coupling8297

Challenges and Solutions

  • Thiol Oxidation : Conduct reactions under N2 atmosphere to prevent disulfide formation.

  • Regioselectivity : Use directing groups (e.g., nitro) during cyclization to control substitution patterns.

Scalability and Industrial Feasibility

  • Cost Analysis : TBAB reduces reaction time by 40%, lowering production costs.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics .

Chemical Reactions Analysis

Acetamido Group

  • Hydrolysis : Under acidic/basic conditions, the acetamido group may hydrolyze to form a carboxylic acid or amine .

  • Amidation : Reactions with carbodiimides or coupling agents could modify the butanamide substituent .

Sulfanyl Group

  • Oxidation : Susceptible to oxidation to sulfinyl/sulfonyl groups using oxidants like H₂O₂ or KMnO₄ .

  • Nucleophilic Substitution : Reactivity with electrophiles (e.g., alkyl halides) to form disulfide bonds .

Thiadiazole Ring

  • Electrophilic Substitution : Positions 2 and 5 of the thiadiazole ring are reactive, enabling substitution with aromatic rings or halides .

  • Reduction : Thiadiazoles may reduce to form amine derivatives under catalytic hydrogenation .

Comparison of Functional Group Reactivity

Functional GroupReaction TypeReagentsProducts
AcetamidoHydrolysisHCl/H₂OCarboxylic acid
SulfanylOxidationH₂O₂Sulfinyl/sulfonyl
ThiadiazoleElectrophilic SubstitutionAromatic halideSubstituted thiadiazole

Spectral Characterization

Spectral data for structurally similar compounds indicate:

  • IR : Peaks for amide (N-H stretch ~3300 cm⁻¹, C=O ~1700 cm⁻¹) and thiadiazole (C=S ~1250 cm⁻¹) .

  • NMR : Proton signals for aromatic rings (~7.0–8.5 ppm), methyl groups (~1.5–2.5 ppm), and acetamido protons (~8.0 ppm) .

  • Mass Spectrometry : Molecular ion peaks corresponding to the formula C21H25N5O2S3 (calculated molecular weight: 500.6 g/mol) .

Typical Spectral Features

TechniqueKey ObservationsSource
IRN-H (amide), C=O (amide), C=S (thiadiazole)
¹H NMRAromatic protons, methyl groups, acetamido NH
MSMolecular ion peaks at m/z ~500

Biological Activity Insights

While direct data for the target compound is unavailable, analogous thiadiazole derivatives exhibit:

  • Anticonvulsant Activity : Tested via MES and PTZ models, with ED₅₀ values ranging from 25–300 mg/kg .

  • Therapeutic Index : Ratios of LD₅₀/ED₅₀ often exceeding 5 for potent candidates .

  • Structure-Activity Relationships : Chloro, methyl, and methoxy substituents enhance activity .

Anticonvulsant Activity Trends

SubstituentED₅₀ (mg/kg)Source
4-Chlorophenyl25
4-Methoxyphenyl300
Bromophenyl30

Limitations and Gaps

  • Lack of Direct Data : No explicit references to the exact compound were found in the provided sources.

  • Structural Complexity : The thiadiazin-2-yl substituent introduces uncertainty in reactivity compared to simpler thiadiazoles.

  • Toxicity Profiles : Safety data (e.g., neurotoxicity) are unavailable for the target compound but are critical for therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the potential of thiadiazole derivatives as antimicrobial agents. The compound has been evaluated for its antibacterial and antifungal properties. For instance, derivatives of thiadiazole have shown efficacy against various strains of bacteria and fungi, suggesting that similar compounds may exhibit comparable activities.

Case Study: Antibacterial Efficacy

A study demonstrated that a related thiadiazole derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that compounds containing the thiadiazole moiety can be promising candidates for developing new antibiotics .

Anti-inflammatory Properties

Thiadiazole derivatives have been recognized for their anti-inflammatory effects. The compound has been studied using molecular docking techniques to predict its interaction with enzymes involved in inflammatory pathways.

Case Study: In Silico Docking Studies

In silico studies indicated that the compound could potentially inhibit 5-lipoxygenase, an enzyme linked to inflammation. The binding affinity was assessed through docking simulations, which provided insights into the structural modifications needed for enhanced activity .

Anticancer Potential

Recent research has focused on the anticancer properties of thiadiazole derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study: Antitumor Activity

A study on related compounds showed that certain thiadiazole derivatives could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation. These findings suggest that the compound may have potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, which is crucial for therapeutic applications in diseases such as diabetes and Alzheimer's.

Table 1: Enzyme Inhibition Studies

Enzyme TargetCompound ActivityReference
α-GlucosidaseModerate inhibition
AcetylcholinesteraseSignificant inhibition observed
5-LipoxygenasePotential inhibitor

Synergistic Effects with Other Drugs

Research has explored the synergistic effects of thiadiazole compounds when combined with established antibiotics. The interaction can enhance the efficacy of existing treatments while reducing necessary dosages.

Case Study: Combination Therapy

A recent investigation demonstrated that combining a thiadiazole derivative with Amphotericin B significantly lowered its MIC against fungal infections compared to Amphotericin B alone. This indicates that the thiadiazole scaffold can improve clinical outcomes when used in combination therapies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Thiadiazole Derivatives

Parameter Target Compound N-(5-Methylsulfanyl-thiadiazol-2-yl)acetamide 5-Arylidene-sulphonamides
Core Heterocycles Thiadiazole + Thiadiazine Thiadiazole Thiadiazole + Sulphonamide
Key Functional Groups Acetamido, 4-methylphenyl Methylsulfanyl, acetamido Arylidene amino, benzoyl
Bioactivity Focus Anticancer (hypothesized) Antimicrobial Anticancer, antimitotic

Biological Activity

The compound 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide is a novel derivative that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes:

  • A thiadiazole ring, which contributes to its biological properties.
  • An acetanilide moiety that enhances its pharmacological profile.
  • A butanamide side chain that may influence its solubility and bioavailability.

The synthesis of such compounds often involves multi-step reactions that ensure the correct formation of the thiadiazole ring and subsequent functionalization.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. For instance:

  • Compounds with similar thiadiazole structures have shown significant inhibitory effects against various bacteria, including both Gram-positive and Gram-negative strains. For example, derivatives have demonstrated effectiveness against Staphylococcus epidermidis and Streptococcus haemolyticus .
CompoundActivity TypeTarget OrganismReference
1AntibacterialStaphylococcus epidermidis
2AntifungalCandida albicans
3AntitubercularMycobacterium tuberculosis

Anticancer Activity

Recent studies indicate that thiadiazole derivatives exhibit promising anticancer properties. The compound's ability to induce cytotoxicity in cancer cell lines has been reported:

  • A study found that related thiadiazole derivatives showed moderate to high anticancer activity compared to doxorubicin .
  • Specific derivatives have been shown to inhibit cell proliferation in breast cancer (MCF-7) and acute promyelocytic leukemia (HL-60) cells with IC50 values indicating significant potency .
Cell LineIC50 ValueReference
MCF-7 (Breast)0.28 µg/mL
HL-60 (Leukemia)9.6 µM

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Enzyme Inhibition : Thiadiazole derivatives have been shown to inhibit key enzymes such as urease and carbonic anhydrase, which are crucial in various physiological processes .
  • DNA Interaction : Some studies suggest that these compounds can interact with DNA, potentially leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Anticancer Efficacy Study : In vitro studies demonstrated that a series of thiadiazole derivatives exhibited potent growth inhibition in MCF-7 cells, suggesting their potential as anticancer agents.
  • Antimicrobial Screening : A comprehensive screening of various thiadiazole compounds revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating their potential for development as new antibiotics.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what optimization strategies improve yield?

The compound can be synthesized via modified Schotten-Baumann conditions or heterocyclization of acylated thiosemicarbazides (as seen in structurally similar thiadiazoles). Key steps include:

  • Alkylation of intermediate 1,3,4-thiadiazole-2-thiols (e.g., using carbon disulfide and alkylating agents) .
  • Acetylation of amino groups under basic conditions (e.g., triethylamine in DMSO) . Optimization strategies:
  • Use NMR-monitored reaction quenching to identify incomplete intermediates.
  • Adjust solvent polarity (e.g., DMSO vs. THF) to control reaction kinetics .

Q. What spectroscopic and analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : Assign peaks for acetamido (δ ~2.1 ppm), sulfanyl (δ ~3.5-4.0 ppm), and aromatic protons (δ ~6.8-7.5 ppm) .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm purity .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content within ±0.3% error) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., anticancer vs. anticonvulsant) be resolved?

Contradictions may arise from assay-specific conditions (e.g., cell line sensitivity) or off-target interactions. Mitigation strategies:

  • Conduct dose-response profiling (e.g., IC50 values across multiple cell lines) .
  • Use molecular docking to compare binding affinities with target proteins (e.g., carbonic anhydrase vs. voltage-gated ion channels) .
  • Validate selectivity via knockout models or competitive binding assays .

Q. What experimental designs are optimal for evaluating its anticancer potential?

  • In vitro : Use MTT assays on adherent cancer lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • In vivo : Xenograft models with pharmacokinetic profiling (e.g., plasma half-life via HPLC) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO2) or bulky (e.g., -CF3) groups to assess steric/electronic effects .
  • Fragment-based design : Synthesize truncated analogs (e.g., removing the butanamide chain) to identify core pharmacophores .
  • QSAR modeling : Use DFT calculations to correlate substituent properties (e.g., Hammett constants) with bioactivity .

Q. What computational methods predict its stability and degradation pathways?

  • Reaction path searches : Apply quantum chemical methods (e.g., Gaussian) to identify hydrolysis-prone sites (e.g., sulfanyl linkages) .
  • MD simulations : Model solvent interactions (e.g., aqueous vs. DMSO environments) to predict aggregation or oxidation .

Methodological Challenges

Q. How can synthesis reproducibility issues be addressed?

  • Standardize reaction conditions : Control moisture (use Schlenk lines) and temperature (±2°C tolerance) .
  • Purification protocols : Optimize column chromatography (e.g., silica gel vs. reverse-phase C18) for intermediates .

Q. What strategies validate the compound’s therapeutic index in preclinical studies?

  • In vitro toxicity : Compare IC50 values in cancer vs. normal cell lines (e.g., HEK-293) .
  • In vivo safety : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity) .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally similar agents (e.g., bistramide A)?

  • Functional groups : The acetamido-thiadiazole moiety may confer selectivity for enzymatic targets vs. bistramide’s macrocyclic structure .
  • Bioactivity profiling : Test parallel assays for cytotoxicity (MTT) and antioxidant activity (DPPH radical scavenging) .

Q. What experimental controls are critical for avoiding false positives in biological assays?

  • Solvent controls : Use DMSO at ≤0.1% to avoid cytotoxicity .
  • Reference standards : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.